molecular formula C22H34N2O2 B11043727 4-methyl-N-(3-methyl-1-oxo-1-{[4-(propan-2-yl)phenyl]amino}butan-2-yl)cyclohexanecarboxamide

4-methyl-N-(3-methyl-1-oxo-1-{[4-(propan-2-yl)phenyl]amino}butan-2-yl)cyclohexanecarboxamide

Cat. No.: B11043727
M. Wt: 358.5 g/mol
InChI Key: SWKSAYQKJNCPAC-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methyl-1-oxo-1-{[4-(propan-2-yl)phenyl]amino}butan-2-yl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with a carboxamide group, and a butan-2-yl chain attached to a phenyl ring. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methyl-1-oxo-1-{[4-(propan-2-yl)phenyl]amino}butan-2-yl)cyclohexanecarboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the cyclohexanecarboxamide core: This can be synthesized by reacting cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the butan-2-yl chain: This step involves the alkylation of the amide nitrogen with a suitable butan-2-yl halide.

    Attachment of the phenyl ring: The phenyl ring can be introduced through a nucleophilic aromatic substitution reaction using a halogenated phenyl derivative.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methyl-1-oxo-1-{[4-(propan-2-yl)phenyl]amino}butan-2-yl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenated derivatives and strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-N-(3-methyl-1-oxo-1-{[4-(propan-2-yl)phenyl]amino}butan-2-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methyl-1-oxo-1-{[4-(propan-2-yl)phenyl]amino}butan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(3-methyl-1-oxo-1-{[4-(propan-2-yl)phenyl]amino}butan-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

4-methyl-N-[3-methyl-1-oxo-1-(4-propan-2-ylanilino)butan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H34N2O2/c1-14(2)17-10-12-19(13-11-17)23-22(26)20(15(3)4)24-21(25)18-8-6-16(5)7-9-18/h10-16,18,20H,6-9H2,1-5H3,(H,23,26)(H,24,25)

InChI Key

SWKSAYQKJNCPAC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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